

Synthesis of Oxime V (Perillartine) from Perillaldehyde: An Application Note and Protocol

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Compound of Interest

Compound Name: Oxime V

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Abstract

This document provides a detailed protocol for the synthesis of **Oxime V**, also known as perillartine, a high-intensity sweetener. The synthesis involves the oximation of perillaldehyde using hydroxylamine hydrochloride. This application note includes a summary of reaction conditions, a step-by-step experimental protocol, and a visual representation of the reaction pathway, intended to guide researchers in the efficient and reproducible synthesis of this compound.

Introduction

Perillartine, or **Oxime V**, is the oxime of perillaldehyde and is recognized for its intense sweetness, approximately 2000 times that of sucrose.^[1] It is primarily used as a semisynthetic sweetener, particularly in Japan.^[1] The synthesis of perillartine is a straightforward oximation reaction, where the aldehyde functional group of perillaldehyde reacts with hydroxylamine to form an oxime. This document outlines the optimized conditions and detailed methodology for this conversion.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of **Oxime V** from perillaldehyde.

Parameter	Value	Reference
Starting Material	Perillaldehyde	[2] [3]
Reagent	Hydroxylamine Hydrochloride	[2] [3]
Base	Sodium Carbonate	[3]
Solvent	Water	[3]
Molar Ratio (Perillaldehyde:Hydroxylamine HCl)	1 : 1.5–2	[2]
Optimal Reaction Temperature	30–70 °C (45 °C recommended)	[2]
Reaction Time	~4 hours	[2]
Optimal pH	5.9–6.5	[2]
Product Yield	>90% conversion efficiency	[2]
Recrystallization Solvent	Ethyl Acetate	[3]

Experimental Protocol

This protocol details the synthesis of **Oxime V** (Perillartine) from perillaldehyde.

Materials:

- Perillaldehyde (C₁₀H₁₄O)
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium carbonate (Na₂CO₃)
- Deionized water
- Ethyl acetate
- Reaction flask equipped with a magnetic stirrer and reflux condenser

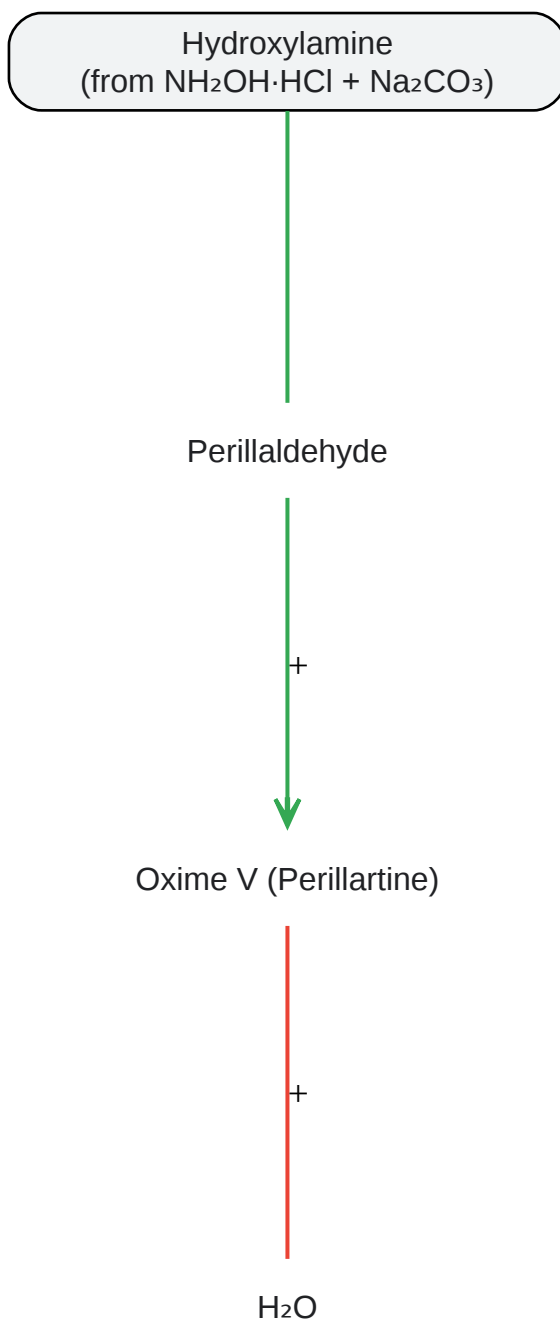
- Heating mantle or oil bath
- pH meter or pH paper
- Standard laboratory glassware for extraction and recrystallization
- Filtration apparatus

Procedure:

- Preparation of Hydroxylamine Solution: In a reaction flask, dissolve 3.15 g (0.045 mol) of hydroxylamine hydrochloride in 50 ml of deionized water.
- Addition of Base: To the hydroxylamine solution, add 2.12 g (0.02 mol) of sodium carbonate to neutralize the hydrochloride and generate free hydroxylamine. The pH of the solution should be adjusted to between 5.9 and 6.5.[2]
- Addition of Perillaldehyde: To this solution, add 4.50 g (0.03 mol) of perillaldehyde.[3]
- Reaction: The mixture is then heated to 45 °C (318 K) and stirred vigorously for approximately 2 to 4 hours to ensure the completion of the reaction.[2][3]
- Work-up and Isolation: After the reaction is complete, the solution is cooled. The solid product that forms is collected. This crude product is then heated in water for another 2 hours.[3]
- Purification: The product is further purified by recrystallization from ethyl acetate to yield colorless blocks of perillartine.[3] An 80% yield has been reported using a similar procedure. [3]

Mandatory Visualization

The following diagram illustrates the chemical synthesis of **Oxime V** (Perillartine) from perillaldehyde.



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Caption: Synthesis of **Oxime V** from Perillaldehyde.

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